Cas no 133073-01-5 (5H,6H,7H-cyclopentabpyridine-7-thiol)

5H,6H,7H-cyclopentabpyridine-7-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5H-Cyclopenta[b]pyridine-7-thiol,6,7-dihydro-(9CI)
- 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol
- 5H,6H,7H-cyclopentabpyridine-7-thiol
-
Computed Properties
- Exact Mass: 151.04567
- Monoisotopic Mass: 151.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.9Ų
- XLogP3: 1.4
Experimental Properties
- PSA: 12.89
5H,6H,7H-cyclopentabpyridine-7-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288496-0.1g |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 0.1g |
$930.0 | 2023-07-10 | ||
Enamine | EN300-1288496-5.0g |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 5.0g |
$3065.0 | 2023-07-10 | ||
Enamine | EN300-1288496-10.0g |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 10.0g |
$4545.0 | 2023-07-10 | ||
Enamine | EN300-1288496-250mg |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1288496-10000mg |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1288496-500mg |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1288496-50mg |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1288496-100mg |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1288496-0.05g |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 0.05g |
$888.0 | 2023-07-10 | ||
Enamine | EN300-1288496-0.5g |
5H,6H,7H-cyclopenta[b]pyridine-7-thiol |
133073-01-5 | 0.5g |
$1014.0 | 2023-07-10 |
5H,6H,7H-cyclopentabpyridine-7-thiol Related Literature
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 5H,6H,7H-cyclopentabpyridine-7-thiol
Introduction to 5H,6H,7H-cyclopentabpyridine-7-thiol (CAS No. 133073-01-5)
5H,6H,7H-cyclopentabpyridine-7-thiol, identified by the chemical identifier CAS No. 133073-01-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of bipyridine derivatives, which are well-documented for their diverse pharmacological properties and potential applications in drug discovery. The presence of a thiol (-SH) functional group at the 7-position of the cyclopentabpyridine core introduces unique reactivity and binding capabilities, making it a valuable scaffold for developing novel therapeutic agents.
The structural framework of 5H,6H,7H-cyclopentabpyridine-7-thiol consists of a cyclopentane ring fused with two pyridine rings, with the thiol group strategically positioned for optimal biological interaction. This configuration allows the molecule to engage with various biological targets, including enzymes and receptors, which are critical in modulating cellular processes. The compound's ability to participate in disulfide bond formation further enhances its utility in medicinal chemistry, as disulfide bridges play a crucial role in stabilizing protein structures and mediating redox signaling.
In recent years, there has been growing interest in bipyridine derivatives due to their demonstrated efficacy in treating a range of diseases. For instance, compounds analogous to 5H,6H,7H-cyclopentabpyridine-7-thiol have been explored for their potential in anticancer therapy. The bipyridine moiety is known to exhibit strong binding affinity to metal ions, which can be leveraged to develop metallodrugs that target cancer cells selectively. Additionally, the thiol group provides a site for post-translational modifications, enabling the design of molecules with enhanced pharmacokinetic profiles.
One of the most compelling aspects of 5H,6H,7H-cyclopentabpyridine-7-thiol is its versatility in serving as a building block for more complex drug candidates. Researchers have utilized this compound to synthesize derivatives with improved solubility, bioavailability, and target specificity. For example, modifications at the 5- and 6-positions of the cyclopentabpyridine ring have been investigated to enhance interactions with specific biological targets. These modifications often involve introducing polar or aromatic substituents that optimize binding affinity and reduce off-target effects.
The synthesis of 5H,6H,7H-cyclopentabpyridine-7-thiol presents unique challenges due to its complex structural motif. However, advances in synthetic methodologies have made it more accessible for research purposes. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled efficient construction of the bipyridine core. Furthermore, computational methods are increasingly employed to predict and optimize reaction pathways, reducing trial-and-error approaches and accelerating the discovery process.
Recent studies have highlighted the potential of 5H,6H,7H-cyclopentabpyridine-7-thiol in modulating redox-sensitive signaling pathways. The thiol group is highly sensitive to changes in cellular redox status, making it an ideal candidate for developing agents that can selectively target oxidative stress-related diseases such as neurodegenerative disorders and inflammation-driven pathologies. By leveraging its redox properties, this compound has shown promise in preclinical models as a protector against oxidative damage and a modulator of inflammatory responses.
The pharmacological profile of 5H,6H,7H-cyclopentabpyridine-7-thiol is further enhanced by its ability to form coordination complexes with metal ions. Transition metals such as copper and iron can bind to the bipyridine moiety through coordinate covalent bonds, leading to the formation of metallodrugs with distinct biological activities. These metallodrugs have been explored for their antimicrobial properties and their potential to interfere with cancer cell proliferation by disrupting metal homeostasis within tumor cells.
In conclusion,5H,6H,7H-cyclopentabpyridine-7-thiol (CAS No. 133073-01-5) represents a promising lead compound in pharmaceutical research due to its unique structural features and versatile biological interactions. Its potential applications span multiple therapeutic areas, including oncology、neurology、and anti-inflammatory treatments。With ongoing advancements in synthetic chemistry and computational biology,the future prospects for this compound are bright,and it is likely to continue playing a pivotal role in drug discovery efforts worldwide。
133073-01-5 (5H,6H,7H-cyclopentabpyridine-7-thiol) Related Products
- 2171244-38-3((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylbutanoic acid)
- 37414-43-0(1H-Indene-1-carboxaldehyde,2,3-dihydro-)
- 446254-34-8(1,2,5-Tribromo-3-(4-bromophenoxy)benzene)
- 898760-60-6((2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone)
- 2680706-69-6(benzyl N-1-(6-hydroxypyridin-3-yl)cyclopropylcarbamate)
- 2308509-47-7(2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide)
- 1710991-06-2(3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid)
- 1198067-56-9(1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide)
- 2137745-85-6(3,4-Quinolinediamine, N4-methyl-6-(1-pyrrolidinyl)-)
- 286442-86-2(1-Methyl-3-methylidenecyclobutane-1-carboxylic acid)




